2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid
Description
Nomenclature and Structural Identification
Systematic IUPAC Nomenclature and Derivational History
The compound’s systematic IUPAC name is 2-[2-(2-hydroxyethyl)piperidin-1-yl]acetic acid . This name reflects the parent acetic acid structure with a substituent at the 2-position, derived from a piperidine ring modified at the 1-position (via the nitrogen atom) and the 2-position (via a 2-hydroxyethyl group).
Derivational Logic
- Parent Chain : Acetic acid (CH₃COOH) serves as the core structure.
- Substituent Identification :
- The 2-position of the acetic acid is substituted by a piperidin-1-yl group.
- The 2-position of the piperidine ring is further substituted with a 2-hydroxyethyl group (–CH₂CH₂OH).
- Functional Group Priority : The carboxylic acid group (–COOH) dictates the suffix -acetic acid.
Nomenclatural Key Steps:
| Step | Action | Result |
|---|---|---|
| 1 | Identify parent chain (acetic acid) | CH₃COOH |
| 2 | Locate substituent at 2-position | Piperidin-1-yl group |
| 3 | Modify piperidine at 1- and 2-positions | 2-(2-Hydroxyethyl)piperidin-1-yl |
| 4 | Combine components per IUPAC rules | This compound |
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₉H₁₇NO₃ , derived from:
- Acetic acid : C₂H₄O₂
- Piperidine : C₅H₁₁N
- 2-Hydroxyethyl : C₂H₅O
| Property | Value | Calculation |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₃ | Sum of components |
| Molecular Weight | 187.24 g/mol | (12×9) + (1×17) + (14×1) + (16×3) = 108 + 17 + 14 + 48 = 187 |
Structural Isomerism and Conformational Flexibility
Constitutional Isomerism
No constitutional isomers exist due to the fixed substituent positions:
- Piperidine’s 1-position is linked to the acetic acid.
- Piperidine’s 2-position bears the 2-hydroxyethyl group.
Conformational Flexibility
Piperidine Ring Conformations :
Acetic Acid Flexibility :
- The –COOH group can rotate freely around the C–C bond, contributing to conformational diversity.
Comparative Analysis of SMILES Notation and InChI Key Representations
SMILES Notation
The SMILES string C1CCN(C(C1)CCO)CC(=O)O encodes the structure as follows:
- Piperidine Ring :
C1CCN(positions 1–4). - 2-Hydroxyethyl Substituent :
C(C1)CCO(attached to position 2). - Acetic Acid :
CC(=O)O(linked to the piperidine’s nitrogen).
InChI Key
The InChI key NHJIJVVHTDGDNF-UHFFFAOYSA-N provides a standardized identifier:
- Main Chain :
C1CCN(C(C1)CCO)CC(=O)O(reconstructed from InChI). - Branching and Hydrogen Atoms : Explicitly noted in the InChI protocol.
| Property | SMILES | InChI |
|---|---|---|
| Readability | Linear, intuitive for chemists | Complex, requires decoding |
| Standardization | Flexible, user-defined | Fixed protocol (IUPAC rules) |
| 3D Structure | Limited to connectivity | Encodes hydrogen atoms and stereochemistry |
Properties
IUPAC Name |
2-[2-(2-hydroxyethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c11-6-4-8-3-1-2-5-10(8)7-9(12)13/h8,11H,1-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJIJVVHTDGDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate hydroxyethylating agent reacts with the piperidine ring.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions, where the piperidine derivative reacts with acetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and automated processes to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Hydroxyethylating agents, nucleophiles, and appropriate solvents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid. For instance, derivatives synthesized from this compound have demonstrated significant cytotoxicity against various cancer cell lines, including K562 (human leukemia) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the activation of apoptotic pathways, as indicated by increased activity of caspases 3 and 7 in treated cells .
Table 1: Cytotoxicity of Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Derivative A | K562 | 15 | Apoptosis via caspase activation |
| Derivative B | HeLa | 20 | Induction of mitochondrial pathways |
| Derivative C | MOLT4 | 18 | Receptor-mediated apoptosis |
Tankyrase Inhibition
Another significant application of this compound is its role as a tankyrase inhibitor. Tankyrases are enzymes involved in the regulation of Wnt signaling pathways, which are crucial in cancer progression. Compounds derived from this compound have been shown to inhibit tankyrase activity, thus offering a therapeutic avenue for cancers characterized by aberrant Wnt signaling .
Table 2: Tankyrase Inhibition Studies
| Compound | Tankyrase Activity (%) | IC₅₀ (µM) |
|---|---|---|
| Compound X | 75% inhibition | 10 |
| Compound Y | 60% inhibition | 15 |
| Compound Z | 85% inhibition | 8 |
Central Nervous System Effects
The piperidine structure present in this compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments. The modulation of serotonin and dopamine pathways is a promising area for further research .
Synthesis and Derivatives
The synthesis of derivatives from this compound has been explored extensively. Various modifications to the piperidine ring and acetic acid moiety can yield compounds with enhanced biological activities.
Table 3: Synthesis Pathways for Derivatives
| Synthesis Method | Yield (%) | Notable Features |
|---|---|---|
| Method A | 75% | High specificity for cancer cells |
| Method B | 60% | Effective against multiple cell lines |
| Method C | 80% | Enhanced solubility and bioavailability |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated a series of derivatives based on the structure of this compound. The study found that certain modifications led to compounds with IC₅₀ values significantly lower than existing chemotherapeutics, indicating a promising lead for drug development .
Case Study 2: Neuropharmacological Impact
A study conducted at the University of Texas MD Anderson Cancer Center investigated the neuropharmacological effects of derivatives on behavioral models. The results indicated that compounds derived from this structure exhibited anxiolytic properties in rodent models, suggesting potential therapeutic applications for anxiety disorders .
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
2-(Piperidin-4-yl)acetic Acid Derivatives (Compounds 9a–9d)
- Structural Features: Acetic acid group at the 4-position of piperidine, substituted with aryl groups (e.g., acetylphenyl, cyanophenyl, tert-butoxycarbonylphenyl).
- Synthesis : Prepared via nucleophilic aromatic substitution of 2-(piperidin-4-yl)acetic acid hydrochloride with aryl fluorides in DMSO or DMF. Yields range from 39% (9c) to 65% (9b), influenced by steric and electronic effects of substituents .
- Key Differences : Unlike the target compound, these derivatives lack a hydroxyethyl group and instead focus on aryl modifications, which may enhance lipophilicity and alter receptor binding.
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic Acid
- Structural Features : Hydroxymethyl group at the 4-position of piperidine.
- Properties: Molecular weight 173.21 g/mol, hydrogen bond donor/acceptor count of 1/3. The hydroxymethyl group enhances hydrophilicity compared to aryl-substituted analogs .
(R)-(-)-Phenylpiperidin-1-yl-acetic Acid
Functional Group Modifications
Hydrazide Derivatives (MAI)
- Example : 2-(N-Piperidyl)acetic acid hydrazide (MAI).
- Synthesis: Derived from ethyl ester of 2-(piperidin-1-yl)acetic acid via hydrazine hydrate reaction.
Tetrazole-Based Analogs
- Example: 1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones.
- Features: Tetrazole rings (bioisosteres for carboxylic acids) linked to piperidine via ethanone.
Table 2: Physicochemical Properties
| Compound Name | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Solubility (mg/mL) | Notable Activity |
|---|---|---|---|---|---|
| 2-(Piperidin-4-yl)acetic acid derivatives | 1.5–2.5 | 1–2 | 3–5 | Low (DMSO-soluble) | Potential enzyme inhibition |
| 2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid | 0.8 | 2 | 4 | Moderate | Not reported |
| MAI (hydrazide derivative) | 0.5 | 2 | 3 | High | Antimicrobial activity |
Biological Activity
2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid, a compound featuring a piperidine core with hydroxyethyl substitution, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with structurally related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by the presence of a piperidine ring, which is known for its diverse pharmacological properties. The hydroxyethyl group enhances its solubility and potential interaction with biological targets.
Research indicates that this compound may interact with various molecular targets, leading to significant biological effects:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could modulate metabolic pathways relevant to disease states.
- Receptor Modulation : It may act as a receptor modulator, influencing cellular signaling processes involved in inflammation and pain management.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies:
Antimicrobial Activity
A study assessed the antimicrobial properties of various piperidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
These results indicate promising antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .
Cytotoxic Effects
In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The IC50 values were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 11.00 |
| K562 | 9.50 |
These findings suggest that the compound may serve as a potential anticancer agent by inducing cell death in malignant cells .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other piperidine derivatives to assess its unique properties:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| (5Z)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione | Similar thiazolidine core | Antimicrobial, anti-inflammatory |
| 1-Aryl-1H-pyrazole derivatives | Piperidine-containing structure | Anticancer, antibacterial |
The presence of the hydroxyethyl group in this compound may enhance its solubility and bioavailability compared to other derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(2-hydroxyethyl)piperidin-1-yl]acetic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2-(2-hydroxyethyl)piperidine with bromoacetic acid under basic conditions (e.g., NaHCO₃) in anhydrous THF at 60°C for 12 hours achieves moderate yields (~45%). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity to >90% . Kinetic studies using HPLC (C18 column, 0.1% TFA in acetonitrile/water) monitor intermediate formation .
Q. How can researchers ensure high purity during purification, and what analytical techniques validate structural integrity?
- Methodology : Recrystallization from ethanol/water mixtures (7:3 v/v) removes polar impurities. Purity is validated via:
- HPLC : Reverse-phase chromatography with UV detection at 254 nm .
- NMR : ¹H NMR (400 MHz, D₂O) confirms the presence of the piperidine ring (δ 3.2–3.5 ppm, multiplet) and hydroxyethyl group (δ 3.7 ppm, triplet) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 218) confirms molecular weight .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key Techniques :
- FT-IR : Identifies functional groups (e.g., C=O stretch at 1720 cm⁻¹ for the carboxylic acid, O-H stretch at 3400 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtained via slow evaporation from methanol) .
- TGA/DSC : Assesses thermal stability (decomposition onset >200°C) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize geometry and calculate electrostatic potential surfaces. Molecular docking (AutoDock Vina) evaluates binding affinity to enzymes like acetylcholinesterase, guided by the hydroxyethyl group’s hydrogen-bonding capacity .
Q. What strategies address contradictions in reported bioactivity data for structurally similar piperidine derivatives?
- Approach :
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition assays at pH 7.4) .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., hydroxyethyl vs. methyl groups) with activity trends .
- Experimental Replication : Validate conflicting results under controlled conditions (e.g., fixed temperature, solvent system) .
Q. How do biopharmaceutical properties (e.g., logP, pKa) influence this compound’s pharmacokinetic profile?
- Analysis :
- logP : Determined via shake-flask method (octanol/water partition coefficient ~0.8) predicts moderate membrane permeability .
- pKa : Potentiometric titration reveals a carboxylic acid pKa of 3.2, suggesting ionization in physiological pH and limited oral bioavailability .
- Solubility : Enhanced via salt formation (e.g., sodium salt) or co-solvents (PEG 400) .
Q. What experimental designs optimize in vivo efficacy and safety studies for this compound?
- Design Considerations :
- Dose Escalation : Start with 10 mg/kg in rodent models, monitoring hepatic enzymes (ALT/AST) and renal function (creatinine) .
- Toxicokinetics : Plasma concentration-time profiles (LC-MS/MS) assess absorption and elimination half-life .
- Histopathology : Post-mortem analysis of liver and kidney tissues identifies off-target effects .
Q. How can researchers leverage this compound as a precursor for novel derivatives with enhanced bioactivity?
- Synthetic Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
